Silicon tetraiodide

Description

Structure

3D Structure

Properties

IUPAC Name |

tetraiodosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I4Si/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTHARXEQHJSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiI4, I4Si | |

| Record name | silicon(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon tetraiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_tetraiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065489 | |

| Record name | Silane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.703 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White or pink crystalline solid; [MSDSonline] | |

| Record name | Silicon tetraiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13465-84-4 | |

| Record name | Tetraiodosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Silicon Tetraiodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silicon tetraiodide (SiI₄) from elemental silicon and iodine. Silicon tetraiodide is a versatile reagent and precursor in various fields, including organic synthesis and materials science. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to assist researchers in the safe and efficient preparation of this compound.

Introduction

Silicon tetraiodide is a reactive, colorless crystalline solid at room temperature. Its utility stems from the four reactive silicon-iodine bonds, making it a valuable starting material for the formation of other silicon-containing compounds. The primary and most direct method for its synthesis involves the reaction of elemental silicon with iodine.

Synthetic Methodologies

The principal route for the synthesis of silicon tetraiodide is the direct reaction between silicon and iodine. Variations of this method exist, primarily differing in the reaction conditions and the form of the reactants.

2.1. Direct Reaction of Silicon with Iodine Vapor

This is the most commonly employed laboratory-scale method. It involves passing iodine vapor over heated silicon powder or turnings. The reaction is exothermic and proceeds readily at elevated temperatures.

2.2. Reaction in the Presence of a Catalyst

The reaction can also be facilitated by the use of a silicon-copper mixture. The copper acts as a catalyst, allowing the reaction to proceed at lower temperatures.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of silicon tetraiodide.

| Parameter | Value | Reference |

| Molecular Formula | SiI₄ | [1] |

| Molar Mass | 535.7034 g/mol | [2] |

| Melting Point | 120.5 °C (393.6 K) | [2] |

| Boiling Point | 287.4 °C (560.5 K) | [2] |

| Density | 4.198 g/cm³ | [2] |

| Si-I Bond Length | 2.432(5) Å | [2] |

Table 1: Physical and Chemical Properties of Silicon Tetraiodide

| Method | Reactants | Temperature (°C) | Pressure | Reported Yield | Reference |

| Direct Reaction with Iodine Vapor | Silicon, Iodine | 200 - 300 | Atmospheric | High | [3] |

| High-Temperature Industrial Process | Metallurgical-grade Silicon, Iodine | 500 - 1000 | Atmospheric | High | [4] |

| Catalytic Method | Silicon-Copper Mixture, Iodine | ~200 | Atmospheric | Not Specified | [2] |

Table 2: Overview of Synthesis Methods and Conditions

Experimental Protocols

4.1. General Safety Precautions

Silicon tetraiodide is highly sensitive to moisture and reacts with water to produce hydroiodic acid (HI). All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

4.2. Detailed Experimental Protocol: Direct Reaction with Iodine Vapor

This protocol describes a typical laboratory-scale synthesis of silicon tetraiodide.

Materials:

-

Silicon powder (99%+ purity)

-

Iodine crystals (99.8%+ purity)

-

Quartz reaction tube

-

Tube furnace

-

Gas inlet and outlet adapters

-

Cold trap (e.g., a U-tube immersed in a dry ice/acetone bath)

-

Inert gas supply (Argon or Nitrogen) with a flow controller

-

Heating mantle

-

Collection flask

Procedure:

-

Apparatus Setup: A quartz reaction tube is packed with silicon powder. The tube is placed horizontally in a tube furnace. One end of the tube is connected to an inert gas line, and the other end is connected to a cold trap followed by a collection flask. A separate flask containing iodine crystals is placed in a heating mantle and connected to the inlet of the reaction tube.

-

Inerting the System: The entire apparatus is purged with a slow stream of inert gas for at least 30 minutes to remove air and moisture.

-

Reaction Initiation: The tube furnace is heated to the desired reaction temperature (typically 200-300 °C).[3] The heating mantle for the iodine flask is then gently heated to sublime the iodine, and the iodine vapor is carried over the heated silicon by the inert gas flow.

-

Reaction Progression: The reaction is exothermic. The flow rate of the inert gas and the heating of the iodine are controlled to maintain a steady reaction rate and prevent overheating. The silicon tetraiodide product, which is volatile at the reaction temperature, is carried by the gas stream.

-

Product Collection: The silicon tetraiodide vapor passes through the cold trap, where it condenses as a white crystalline solid. The collection flask may also collect some product.

-

Reaction Completion and Product Isolation: Once the reaction is complete (indicated by the consumption of the reactants), the heating is stopped, and the apparatus is allowed to cool to room temperature under the inert gas flow. The crude silicon tetraiodide is then collected from the cold trap and collection flask in an inert atmosphere.

-

Purification: The crude product can be purified by sublimation or distillation under reduced pressure.

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of silicon tetraiodide.

5.2. Logical Relationship of Synthesis Steps

Caption: Logical flow of the silicon tetraiodide synthesis process.

References

- 1. WebElements Periodic Table » Silicon » silicon tetraiodide [winter.group.shef.ac.uk]

- 2. Silicon tetraiodide - Wikipedia [en.wikipedia.org]

- 3. Silicon Tetraiodide (SiI₄)|Semiconductor Precursor [benchchem.com]

- 4. US6468886B2 - Purification and deposition of silicon by an iodide disproportionation reaction - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Properties of Silicon Tetraiodide (SiI₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

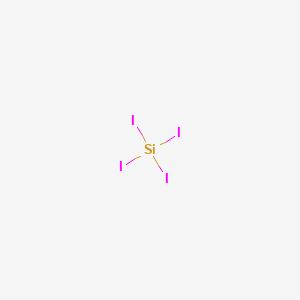

Silicon tetraiodide (SiI₄), also known as tetraiodosilane, is an inorganic compound with significant applications in materials science and electronics.[1] It is a tetrahedral molecule composed of a central silicon atom covalently bonded to four iodine atoms.[1][2] This technical guide provides a comprehensive overview of the chemical properties of silicon tetraiodide, including its physical characteristics, reactivity, and common experimental protocols.

Physical and Chemical Properties

Silicon tetraiodide is a white, crystalline solid under standard conditions.[3][4] When melted, it forms a yellow liquid.[3] It is sensitive to light, air, and moisture, necessitating storage in dry, well-ventilated, and inert conditions to prevent decomposition.[1][3][5]

Quantitative Data Summary

The key physical and structural properties of silicon tetraiodide are summarized in the table below for easy reference.

| Property | Value | Units |

| Molecular Formula | SiI₄ | - |

| Molecular Weight | 535.7034 | g/mol |

| Appearance | White crystalline solid | - |

| Melting Point | 120.5 | °C |

| Boiling Point | 287.4 | °C |

| Density | 4.198 | g/cm³ |

| Molecular Shape | Tetrahedral | - |

| Si-I Bond Length | 2.432(5) | Å |

| Bond Angle (I-Si-I) | ~109.5 | Degrees |

Molecular Structure

The molecular geometry of silicon tetraiodide is tetrahedral, with the silicon atom at the center and the four iodine atoms arranged symmetrically around it.[6] This symmetrical arrangement of polar Si-I bonds results in a nonpolar molecule as the individual bond dipoles cancel each other out.[6]

Caption: Molecular structure of Silicon Tetraiodide (SiI₄).

Reactivity and Chemical Behavior

Silicon tetraiodide is a highly reactive compound, a characteristic that is leveraged in various synthetic applications.[5] Its reactivity is primarily dictated by the presence of the silicon-iodine bonds.

Hydrolysis

Silicon tetraiodide reacts rapidly with water and moisture in the air in a hydrolysis reaction.[2][4] This reaction produces silicon dioxide (SiO₂) and hydroiodic acid (HI).[7][8] The reaction is exothermic and can be vigorous.[9]

The overall hydrolysis reaction is as follows: SiI₄ + 2H₂O → SiO₂ + 4HI [7]

Caption: Reaction pathway for the hydrolysis of SiI₄.

Thermal Decomposition

At elevated temperatures, silicon tetraiodide undergoes thermal decomposition to yield elemental silicon and iodine.[7] The decomposition temperature is approximately 287.4°C at atmospheric pressure.[7] This property is utilized in chemical vapor deposition (CVD) processes to produce high-purity silicon films.[1]

The decomposition reaction is: SiI₄ → Si + 2I₂ [7]

Caption: Thermal decomposition pathway of SiI₄.

Use as a Precursor

Silicon tetraiodide serves as a precursor in the synthesis of other silicon-containing compounds.[1] For instance, it is used to produce silicon amides with the general formula Si(NR₂)₄, where R is an alkyl group. It is also a key reagent in the manufacturing and etching of silicon wafers for microelectronics.[2][3][5]

Experimental Protocols

Synthesis of Silicon Tetraiodide

Several methods are employed for the synthesis of silicon tetraiodide. Below are detailed protocols for common laboratory-scale preparations.

Method 1: Direct Reaction of Silicon and Iodine

This method involves the direct reaction of elemental silicon with iodine vapor at elevated temperatures.[2]

-

Apparatus: A tube furnace, a quartz reaction tube, a source of inert gas (e.g., argon), and a collection flask.

-

Procedure:

-

Place powdered silicon in the center of the quartz reaction tube within the tube furnace.

-

Place elemental iodine at the upstream end of the reaction tube.

-

Purge the system with an inert gas to remove air and moisture.

-

Heat the silicon to approximately 200°C.[2]

-

Gently heat the iodine to produce iodine vapor, which is carried over the hot silicon by the inert gas flow.

-

The silicon tetraiodide product sublimes and is collected in a cooler part of the apparatus downstream.

-

The collected product can be further purified by sublimation.

-

Method 2: Reaction of Silane (B1218182) with Iodine

This method is of more academic interest and produces a series of iodosilanes.[2]

-

Apparatus: A sealed reaction vessel, a heating mantle, and a purification setup (e.g., fractional distillation).

-

Procedure:

-

Introduce silane gas (SiH₄) and iodine vapor into a sealed reaction vessel.

-

Heat the vessel to a temperature between 130-150°C.[2]

-

The reaction produces a mixture of iodosilane (B88989) (SiH₃I), diiodosilane (B1630498) (SiH₂I₂), triiodosilane (SiHI₃), and silicon tetraiodide (SiI₄).[2]

-

The resulting mixture of colorless liquids can be separated by fractional distillation.[3]

-

Caption: A simplified workflow for the synthesis of SiI₄.

Safety and Handling

Silicon tetraiodide is a hazardous substance that should be handled with appropriate safety precautions. It is classified as corrosive and toxic.[2][4] It can cause severe skin burns, eye damage, and respiratory irritation.[1][4] Due to its high sensitivity to moisture, it must be handled in a dry, inert atmosphere, for example, within a glovebox.[1][5] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[1]

Conclusion

Silicon tetraiodide is a highly reactive and versatile compound with important applications in the synthesis of high-purity silicon and other organosilicon compounds. Its chemical behavior is dominated by its sensitivity to moisture and its thermal instability. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in research and industrial settings.

References

- 1. Silicon tetraiodide | Silicon(IV) iodide | SiI4 – Ereztech [ereztech.com]

- 2. Silicon tetraiodide - Wikipedia [en.wikipedia.org]

- 3. SiI4 – Silicon Tetraiodide – From Altogen Chemicals – Worldwide Distributor & Manufacturer of 100+ Chemicals in the USA [sii4.com]

- 4. Silicon tetraiodide | I4Si | CID 83498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. heegermaterials.com [heegermaterials.com]

- 6. Page loading... [guidechem.com]

- 7. Buy Silicon tetraiodide | 13465-84-4 [smolecule.com]

- 8. Sciencemadness Discussion Board - Silicon tetraiodide (and other uses for elemental silicon) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. youtube.com [youtube.com]

Unveiling the Tetrahedral Architecture of Silicon Tetraiodide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of silicon tetraiodide (SiI₄), a compound of interest in materials science and microelectronics. Addressed to researchers, scientists, and drug development professionals, this document details the crystallographic parameters, experimental methodologies for structure determination, and a visual representation of the atomic arrangement.

Core Crystallographic Data

Silicon tetraiodide crystallizes in a cubic system, characterized by a well-defined and highly symmetric arrangement of its constituent atoms.[1] The fundamental building block of this structure is the tetrahedral SiI₄ molecule, where a central silicon atom is covalently bonded to four iodine atoms.[2] These discrete molecules are then packed in a specific orientation to form the crystalline solid.

The crystallographic data for silicon tetraiodide has been determined through single-crystal X-ray diffraction studies and is summarized in the table below.[1]

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| Lattice Parameter (a) | 11.986 Å[1] |

| Si-I Bond Length | ~2.432 Å |

| I-Si-I Bond Angle | ~109.5° |

Atomic Arrangement and Molecular Geometry

The crystal structure of silicon tetraiodide is composed of discrete, non-interacting SiI₄ molecules. Each silicon atom is located at the center of a tetrahedron, with four iodine atoms positioned at the vertices. This tetrahedral geometry is a consequence of the sp³ hybridization of the central silicon atom. The Si-I bonds are covalent in nature, and the molecule as a whole is nonpolar.

The arrangement of these tetrahedral molecules within the cubic unit cell is governed by the Pa-3 space group symmetry. This specific arrangement dictates the overall packing and results in the observed macroscopic crystal shape.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Moisture-Sensitive Compound

The determination of the crystal structure of silicon tetraiodide requires careful handling due to its sensitivity to moisture. The following protocol outlines a representative procedure for single-crystal X-ray diffraction of a moisture-sensitive compound like SiI₄.

3.1. Crystal Growth

High-quality single crystals of silicon tetraiodide can be grown by sublimation under a vacuum or in an inert atmosphere. A small amount of purified SiI₄ is sealed in a glass ampoule under vacuum and placed in a tube furnace with a temperature gradient. Over several days, SiI₄ sublimes from the hotter end and deposits as single crystals in the cooler zone.

3.2. Crystal Mounting

Due to its hygroscopic nature, the selected single crystal must be handled in a dry, inert environment, such as a glovebox. A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryo-loop using a minimal amount of inert oil (e.g., paratone-N) to protect it from the atmosphere. The mounted crystal is then rapidly transferred to the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K).

3.3. Data Collection

A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device is used for data collection. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated through a series of angles, and the diffraction pattern is recorded on the detector as a series of images.

3.4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain the initial positions of the silicon and iodine atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods to achieve the best possible fit between the observed and calculated diffraction intensities.

Visualizing the Crystal Structure

To illustrate the packing of silicon tetraiodide molecules within the unit cell, the following diagram was generated using the DOT language.

References

An In-depth Technical Guide to the Molecular Geometry of Silicon Tetraiodide (SiI4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon tetraiodide (SiI₄), also known as tetraiodosilane, is an inorganic compound of significant interest in materials science and microelectronics.[1][2] This guide provides a comprehensive technical overview of the molecular geometry of SiI₄, including its electronic configuration, hybridization, and three-dimensional structure. It details the experimental and theoretical basis for its tetrahedral geometry, summarizes key quantitative data, and outlines common synthetic protocols.

Molecular Structure and Geometry

Silicon tetraiodide is a molecule with a central silicon atom covalently bonded to four iodine atoms.[3] Its structure is a classic example of tetrahedral geometry, a fundamental concept in molecular architecture.

Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The molecular geometry of SiI₄ can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central silicon atom has four valence electrons, and each of the four iodine atoms contributes one electron for bonding, resulting in a total of eight valence electrons, or four bonding pairs, around the central atom.[4]

-

Central Atom: Silicon (Si)

-

Valence Electrons of Si: 4

-

Valence Electrons of 4 x I: 4 x 1 = 4

-

Total Valence Shell Electron Pairs (VSEP): 4

-

Bonding Pairs: 4

-

Lone Pairs on Central Atom: 0

According to VSEPR theory, these four electron pairs arrange themselves in a three-dimensional space to minimize repulsion, which results in a tetrahedral electron-domain and molecular geometry.[4][5][6][7]

Hybridization

To form four equivalent single bonds, the central silicon atom undergoes sp³ hybridization.[5] In its ground state, silicon has an electron configuration of 3s²3p². During hybridization, one electron from the 3s orbital is promoted to an empty 3p orbital. The one 3s and three 3p orbitals then mix to form four equivalent sp³ hybrid orbitals, each containing one unpaired electron.[8] These sp³ orbitals overlap with the p orbitals of the four iodine atoms to form four sigma (σ) bonds.[5]

Bond Angles and Bond Lengths

The symmetrical tetrahedral arrangement of the iodine atoms around the central silicon atom results in I-Si-I bond angles of approximately 109.5°.[5] Experimental data from crystallographic studies have determined the Si-I bond lengths to be 2.432(5) Å.[1][9] More detailed analysis of the crystal structure reveals slight variations, with one bond length at 2.45 Å and three at 2.46 Å.[10]

Polarity

Each individual silicon-iodine (Si-I) bond is polar due to the difference in electronegativity between silicon (1.90) and iodine (2.66).[11] However, the molecule as a whole is nonpolar.[12][13] The perfect tetrahedral symmetry causes the dipole moments of the four individual Si-I bonds to cancel each other out, resulting in a net molecular dipole moment of zero.[11][13]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the molecular and crystal structure of SiI₄.

| Parameter | Value | Reference(s) |

| Molecular Formula | SiI₄ | [1] |

| Molecular Geometry | Tetrahedral | [3][14] |

| Hybridization | sp³ | [5] |

| I-Si-I Bond Angle | ~109.5° | [5] |

| Si-I Bond Length | 2.432(5) Å | [1][9] |

| 2.45 Å (x1), 2.46 Å (x3) | [10] | |

| Crystal System | Cubic | [10][15] |

| Space Group | P a -3 | [10][15] |

| Lattice Constant (a) | 11.986 Å | [15] |

Experimental Protocols: Synthesis of Silicon Tetraiodide

Several methods for the synthesis of silicon tetraiodide have been reported, varying in scale and application.

Direct Reaction of Silicon with Iodine

A common and large-scale method involves the direct reaction of elemental silicon or silicon carbide with iodine upon heating to approximately 200 °C.[1]

-

Protocol:

-

A mixture of silicon (or silicon carbide) and iodine is placed in a reaction vessel.

-

The mixture is heated to around 200 °C.

-

The product, SiI₄, is formed as a vapor and can be collected by condensation in a cooler part of the apparatus.

-

The reaction is: Si + 2I₂ → SiI₄

-

Reaction of Silane (B1218182) with Iodine

For more academic or specialized applications, SiI₄ can be produced by the reaction of silane (SiH₄) with iodine vapor at temperatures between 130-150 °C.[1] This reaction can also yield a series of iodosilanes (SiH₃I, SiH₂I₂, SiHI₃).[1]

-

Protocol:

-

Silane gas is passed through a reaction tube containing iodine vapor.

-

The reaction zone is maintained at a temperature of 130-150 °C.

-

The products, including SiI₄ and other iodosilanes, are collected and can be separated by fractional distillation.

-

The reaction is: SiH₄ + 4I₂ → SiI₄ + 4HI

-

Scalable Industrial Synthesis

An innovative, scalable approach for high-volume manufacturing has been developed.[16]

-

Protocol:

-

A stable, continuous synthesis is carried out in custom-made ovens capable of maintaining temperatures up to 1000°C with high precision (±0.1°C).[16]

-

The process avoids grinding the product, which can lead to hydrolysis and contamination, by producing granules instead of a powder.[16]

-

A fully automated granulation phase is conducted under a high-purity argon atmosphere to prevent reaction with air and moisture.[16]

-

Final product purity is verified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16]

-

Visualizations

Molecular Geometry and Lewis Structure

Caption: Lewis structure and VSEPR model of SiI₄.

Synthetic Pathway Workflow

Caption: Simplified workflow for the synthesis of SiI₄.

References

- 1. Silicon tetraiodide - Wikipedia [en.wikipedia.org]

- 2. SiI4 – Silicon Tetraiodide – From Altogen Chemicals – Worldwide Distributor & Manufacturer of 100+ Chemicals in the USA [sii4.com]

- 3. Silicon tetraiodide | Silicon(IV) iodide | SiI4 – Ereztech [ereztech.com]

- 4. Describe the molecular geometry of:(c) SiH4 - McMurry 8th Edition Ch 22 Problem 62c [pearson.com]

- 5. Page loading... [guidechem.com]

- 6. homework.study.com [homework.study.com]

- 7. VSEPR theory - Wikipedia [en.wikipedia.org]

- 8. homework.study.com [homework.study.com]

- 9. Silicon Iodide, (Powder or Granular Form) Sil4 (Silicon Tetraiodide), 99% - CAS 13465-84-4 - City Chemical LLC. [citychemical.com]

- 10. Materials Data on SiI4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 11. answers.com [answers.com]

- 12. mrjoneslhsscience.weebly.com [mrjoneslhsscience.weebly.com]

- 13. brainly.com [brainly.com]

- 14. CAS 13465-84-4: Tetraiodosilane | CymitQuimica [cymitquimica.com]

- 15. Silicon tetraiodide | I4Si | CID 83498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Scaling Up Silicon Tetraiodide | An Ereztech Case Study [ereztech.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Silicon Tetraiodide

This technical guide provides a comprehensive overview of the melting and boiling points of silicon tetraiodide (SiI₄), including detailed experimental protocols for their determination and synthesis. Silicon tetraiodide is a key precursor in the manufacturing of high-purity silicon and various silicon-based compounds used in the microelectronics and semiconductor industries.[1][2]

Physicochemical Data

Silicon tetraiodide is a colorless, moisture-sensitive crystalline solid with a tetrahedral molecular structure.[1][3] Upon melting, it appears as a yellow liquid.[3] The key physical and chemical properties of silicon tetraiodide are summarized in the table below.

| Property | Value | References |

| Melting Point | 120.5 °C (393.6 K; 248.9 °F) | [1][2][3][4][5][6][7] |

| 121 °C (394 K; 250 °F) | [8][9][10] | |

| Boiling Point | 287.4 °C (560.5 K; 549.3 °F) | [1][2][3][4][5][6][7] |

| 288 °C (561 K; 550 °F) | [8][9][10] | |

| Molar Mass | 535.7034 g/mol | [3][4][5][7] |

| Appearance | White powder or crystals | [1][3][4][5][7][8] |

| Density | 4.198 g/cm³ | [3][4][5][6][7][9][10] |

| Molecular Formula | SiI₄ | [1][4][5][7][9][10] |

| Molecular Shape | Tetrahedral | [1][2][5][7][9][10] |

| Solubility | Reacts with water; Soluble in organic solvents | [2][5][7] |

Experimental Protocols

Synthesis of Silicon Tetraiodide

A common laboratory-scale method for the synthesis of silicon tetraiodide involves the direct reaction of silicon with iodine.[5]

Objective: To synthesize silicon tetraiodide from elemental silicon and iodine.

Materials:

-

Silicon powder

-

Iodine crystals

-

Tube furnace

-

Quartz tube

-

Inert gas supply (e.g., Argon)

-

Condenser

-

Collection flask

Procedure:

-

A quartz tube is loaded with silicon powder.

-

The tube is placed in a tube furnace and purged with an inert gas, such as argon, to remove air and moisture.

-

The furnace is heated to approximately 200 °C.[5]

-

Iodine crystals are heated separately to produce iodine vapor, which is then passed over the heated silicon using the inert gas stream.[3][5]

-

The reaction Si + 2I₂ → SiI₄ occurs.

-

The resulting silicon tetraiodide vapor is carried by the gas stream to a cooler section of the apparatus where it condenses.[3]

-

The condensed white crystalline product is collected in a flask.

-

Purification can be achieved by sublimation or distillation.[3][11]

Determination of Melting Point

The melting point of silicon tetraiodide can be determined using the capillary tube method.[12]

Objective: To accurately determine the melting point of a purified sample of silicon tetraiodide.

Materials:

-

Silicon tetraiodide sample

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Melting point apparatus (or an oil bath setup with a stirrer)

-

Heating mantle or Bunsen burner

Procedure:

-

A small amount of the dry silicon tetraiodide powder is packed into a capillary tube to a depth of 1-2 mm.[12]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12]

-

The assembly is placed in the melting point apparatus or a heated oil bath.

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point. The liquid in the bath should be stirred continuously to ensure uniform temperature distribution.[12]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Determination of Boiling Point

The boiling point is determined by distillation at atmospheric pressure. Due to the high boiling point and reactivity with moisture, the distillation should be performed under anhydrous conditions.

Objective: To accurately determine the boiling point of a purified sample of silicon tetraiodide.

Materials:

-

Silicon tetraiodide sample

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer or digital temperature probe

-

Heating mantle

-

Boiling chips

-

Inert gas supply (e.g., Argon)

Procedure:

-

The distillation apparatus is assembled and dried thoroughly.

-

The silicon tetraiodide sample and a few boiling chips are placed in the distillation flask.

-

The system is flushed with a dry, inert gas to remove any moisture.

-

The sample is heated gently using a heating mantle.

-

The temperature is monitored. The boiling point is the stable temperature at which the liquid boils and the vapor condenses on the thermometer bulb.

-

This temperature is recorded as the boiling point when the distillation rate is steady.

Key Relationships and Properties

Silicon tetraiodide's physical properties are a direct consequence of its molecular structure and the nature of its chemical bonds.

References

- 1. Silicon tetraiodide | Silicon(IV) iodide | SiI4 – Ereztech [ereztech.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. SiI4 – Silicon Tetraiodide – From Altogen Chemicals – Worldwide Distributor & Manufacturer of 100+ Chemicals in the USA [sii4.com]

- 4. buy Silicon Iodide Powder price- FUNCMATER [funcmater.com]

- 5. Silicon tetraiodide - Wikipedia [en.wikipedia.org]

- 6. 13465-84-4 CAS MSDS (SILICON (IV) IODIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. wikiwand.com [wikiwand.com]

- 8. WebElements Periodic Table » Silicon » silicon tetraiodide [webelements.com]

- 9. Silicon_tetraiodide [bionity.com]

- 10. Silicon tetraiodide [bionity.com]

- 11. US6468886B2 - Purification and deposition of silicon by an iodide disproportionation reaction - Google Patents [patents.google.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to the Solubility of Silicon Tetraiodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silicon tetraiodide (SiI₄) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust framework for researchers to determine these values experimentally. It includes detailed methodologies for handling this air- and moisture-sensitive compound, protocols for solubility determination, and analytical techniques for quantification.

Introduction to Silicon Tetraiodide

Silicon tetraiodide is a white, crystalline solid with a tetrahedral molecular structure. It is a key precursor in the synthesis of various silicon-containing compounds and finds applications in the microelectronics industry. A critical aspect of its utility is its solubility in non-aqueous solvents, which is essential for its use in solution-based chemical reactions and depositions.

Key Properties of Silicon Tetraiodide:

-

Molecular Formula: SiI₄

-

Molar Mass: 535.70 g/mol

-

Appearance: White crystalline powder

-

Melting Point: 120.5 °C

-

Boiling Point: 287.4 °C

-

Reactivity: Highly sensitive to moisture and air, reacting to form silicon dioxide and hydroiodic acid.[1]

Given its reactivity, all handling and solubility experiments involving silicon tetraiodide must be conducted under an inert atmosphere, such as dry nitrogen or argon, using specialized laboratory equipment like a glovebox or a Schlenk line.[1][2][3][4][5][6][7][8]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of Silicon Tetraiodide in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g SiI₄ / 100 g solvent) | Solubility (mol SiI₄ / L solvent) | Method of Determination | Reference/Internal Exp. No. |

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a detailed methodology for determining the solubility of silicon tetraiodide in organic solvents. These protocols emphasize the use of inert atmosphere techniques to prevent the degradation of the compound.

Materials and Equipment

-

Chemicals:

-

Silicon Tetraiodide (SiI₄), high purity

-

Anhydrous organic solvents (e.g., n-heptane, toluene, benzene, diethyl ether, tetrahydrofuran)

-

-

Equipment:

-

Glovebox or Schlenk line with a supply of high-purity nitrogen or argon gas[1][2][3][4][5][6][7][8]

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled shaker or stirring plate with a thermostat

-

Schlenk flasks or other suitable reaction vessels with airtight septa or stoppers

-

Syringes and needles for liquid transfer under inert atmosphere

-

Filtration apparatus suitable for use in a glovebox or on a Schlenk line (e.g., cannula with filter tip, syringe filters)

-

Pre-weighed vials for collecting saturated solutions

-

Drying oven for glassware

-

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[9][10][11][12] It involves preparing a saturated solution, taking a known mass of the saturated solution, evaporating the solvent, and weighing the remaining solid solute.

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas or in a desiccator inside the glovebox.

-

Transfer all necessary equipment and pre-weighed, labeled vials into the glovebox antechamber and evacuate and refill with inert gas at least three times.

-

-

Preparation of Saturated Solution:

-

Inside the glovebox, add an excess amount of silicon tetraiodide to a known volume or mass of the desired anhydrous organic solvent in a Schlenk flask or a sealed vial. An excess of solid is crucial to ensure saturation.

-

Seal the vessel and place it in a temperature-controlled shaker or on a stirring plate with a thermostat set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a pre-warmed (to the equilibration temperature) syringe fitted with a filter to avoid transferring any solid particles.

-

Transfer the collected saturated solution into a pre-weighed, airtight vial. Seal the vial immediately.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the saturated solution to determine the total mass of the solution.

-

Carefully unseal the vial and place it in a vacuum oven or on a hotplate at a temperature sufficient to evaporate the solvent without decomposing the silicon tetraiodide. The evaporation should be carried out under a gentle stream of inert gas or under vacuum.

-

Once all the solvent has evaporated, dry the vial containing the solid residue to a constant weight.

-

Weigh the vial with the dry silicon tetraiodide residue.

-

-

Calculation of Solubility:

-

Mass of saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of SiI₄ = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = Mass of saturated solution - Mass of SiI₄

-

Solubility ( g/100 g solvent) = (Mass of SiI₄ / Mass of solvent) * 100

-

Analytical Quantification Methods

As an alternative to the gravimetric method, the concentration of silicon tetraiodide in the saturated solution can be determined using analytical techniques.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This technique can be used to determine the total silicon concentration in the filtered saturated solution.[13][14][15][16][17] The organic solvent matrix may require a specific sample introduction system and calibration standards prepared in the same solvent.

-

UV-Vis Spectrophotometry: The iodide concentration in the solution can be determined by UV-Vis spectrophotometry.[18][19][20][21][22] This can be correlated to the concentration of silicon tetraiodide.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of silicon tetraiodide.

Caption: Experimental workflow for solubility determination.

This comprehensive guide provides researchers with the necessary framework to safely and accurately determine the solubility of silicon tetraiodide in various organic solvents. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for advancing research and development in fields utilizing this important chemical compound.

References

- 1. Glove Box Chemistry [lithmachine.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]

- 4. ossila.com [ossila.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 7. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. pharmajournal.net [pharmajournal.net]

- 12. scribd.com [scribd.com]

- 13. vbn.aau.dk [vbn.aau.dk]

- 14. toray-research.co.jp [toray-research.co.jp]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. ICP-OES sensitivity for silicon depends on silicon-species | EVISA's News [speciation.net]

- 17. researchgate.net [researchgate.net]

- 18. A thermo extraction-UV/Vis spectrophotometric method for total iodine quantification in soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Environmental iodine speciation quantification in seawater and snow using ion exchange chromatography and UV spectrophotometric detection - White Rose Research Online [eprints.whiterose.ac.uk]

- 20. asianpubs.org [asianpubs.org]

- 21. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 22. pubs.aip.org [pubs.aip.org]

In-Depth Technical Guide to the Physical Properties of Tetraiodosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraiodosilane (SiI₄), also known as silicon tetraiodide, is a versatile inorganic compound with significant applications in organic synthesis and materials science, particularly in the semiconductor industry. Its utility as a precursor for high-purity silicon and various silicon-containing compounds necessitates a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of tetraiodosilane, supported by experimental data and characterization methodologies.

Core Physical Properties

Tetraiodosilane is a white, crystalline solid at room temperature and is highly sensitive to moisture and air.[1] It possesses a characteristic acrid odor due to its reaction with moisture to liberate hydrogen iodide.[2] The fundamental physical constants of tetraiodosilane are summarized in the table below, providing a quantitative overview of its key characteristics.

| Property | Value | References |

| Molecular Formula | SiI₄ | [1][3] |

| Molecular Weight | 535.70 g/mol | [1] |

| Appearance | Off-white powder or crystals | [1] |

| Melting Point | 120 - 121 °C (248 - 250 °F; 393 - 394 K) | [2][4] |

| Boiling Point | 287 - 288 °C (549 - 550 °F; 560 - 561 K) | [2][4] |

| Density (solid) | 4.198 g/cm³ | [4] |

| Vapor Pressure | < 1 mm Hg @ 25°C | [2] |

| Solubility | Reacts with water. Soluble in organic solvents. | [5][6] |

Molecular and Crystal Structure

Tetraiodosilane adopts a tetrahedral molecular geometry, with a central silicon atom covalently bonded to four iodine atoms.[1] X-ray diffraction studies have been instrumental in elucidating its precise solid-state structure.

Crystal Structure Data:

| Parameter | Value | Reference |

| Crystal System | Cubic | [7] |

| Space Group | Pa-3 | [7] |

| Si-I Bond Length | 2.432(5) Å | [4] |

The cubic crystal system and the specific space group (Pa-3) describe the symmetrical arrangement of the SiI₄ molecules in the solid state.[7] The Si-I bond length is a critical parameter for understanding the molecule's reactivity and stability.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of tetraiodosilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While proton (¹H) NMR is not applicable due to the absence of hydrogen atoms, Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for characterizing tetraiodosilane. The chemical shift provides information about the electronic environment of the silicon atom.

| Nucleus | Chemical Shift (δ) | Reference |

| ²⁹Si | -350 ppm | [4] |

The highly shielded nature of the silicon nucleus in tetraiodosilane, indicated by the significant upfield chemical shift, is a characteristic feature.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the Si-I bonds within the tetraiodosilane molecule. The frequencies of these vibrations are characteristic of the molecular structure and bonding.

| Spectroscopy | Peak Position (cm⁻¹) | Assignment |

| FT-IR | (Data not explicitly found in search results) | Si-I stretching and bending modes |

| Raman | (Data not explicitly found in search results) | Si-I stretching and bending modes |

Note: While the use of IR and Raman for characterization is established, specific peak assignments for tetraiodosilane were not available in the provided search results.

Experimental Protocols

Synthesis of Tetraiodosilane

A common method for the synthesis of tetraiodosilane involves the direct reaction of elemental silicon with iodine.[5]

Reaction: Si + 2I₂ → SiI₄

Experimental Procedure Outline:

-

Apparatus Setup: A reaction tube (e.g., quartz) is charged with silicon powder. One end of the tube is connected to a source of iodine vapor, and the other end is connected to a condenser.

-

Reaction Conditions: The silicon is heated to a high temperature (e.g., 200 °C) while iodine vapor is passed over it.[5]

-

Product Collection: The volatile tetraiodosilane product sublimes and is collected in the cooler part of the apparatus or a condenser.

-

Purification: The crude product can be purified by fractional distillation or sublimation to remove any unreacted starting materials or byproducts.[6][8]

Characterization by Single-Crystal X-ray Diffraction

Determining the crystal structure of tetraiodosilane involves the following general steps:

-

Crystal Growth: Suitable single crystals of tetraiodosilane are grown, typically from a supersaturated solution or by slow sublimation.

-

Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the silicon and iodine atoms within the unit cell are then determined and refined to generate a precise three-dimensional model of the crystal structure.

Logical Relationships of Tetraiodosilane Properties

The physical properties of tetraiodosilane are interconnected and influence its behavior and applications. The following diagram illustrates these relationships.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. patents.justia.com [patents.justia.com]

- 3. unige.ch [unige.ch]

- 4. pascal-man.com [pascal-man.com]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. chem.rochester.edu [chem.rochester.edu]

An In-depth Technical Guide to the Reaction of Silicon Tetraiodide with Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon tetraiodide (SiI₄) is a highly reactive, off-white crystalline solid that plays a role in the synthesis of high-purity silicon and various silicon-containing compounds.[1][2] Its high sensitivity to moisture dictates that it must be handled under dry, inert conditions to prevent premature reaction.[1][2] The interaction of silicon tetraiodide with water is a vigorous and complete hydrolysis reaction, a process of significant interest in materials science, particularly in the formation of silica (B1680970) and its derivatives, and potentially in specialized sol-gel processes. This guide provides a comprehensive overview of the core principles governing this reaction, including its mechanism, thermodynamics, and practical considerations. While specific quantitative kinetic and thermodynamic data for the hydrolysis of silicon tetraiodide are scarce in publicly available literature due to its rapid and exothermic nature, this document synthesizes established principles of silicon halide chemistry to provide a thorough understanding.

Reaction Overview

The fundamental reaction between silicon tetraiodide and water is a hydrolysis process where the silicon-iodine bonds are cleaved and replaced by silicon-hydroxyl bonds. The overall, stoichiometric reaction is as follows:

SiI₄(s) + 4H₂O(l) → Si(OH)₄(aq) + 4HI(aq)

This reaction proceeds rapidly, often described as violent, to form orthosilicic acid (Si(OH)₄) and hydroiodic acid (HI).[3] The orthosilicic acid is often unstable in solution and can undergo subsequent condensation reactions to form various forms of silica (SiO₂) and water.

Physicochemical Properties of Reactants and Products

A summary of the key physical and chemical properties of the primary reactant and products is provided in the table below for easy reference.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Silicon Tetraiodide | SiI₄ | 535.70 | White crystalline solid | 120.5 | 287.4 | Reacts |

| Water | H₂O | 18.02 | Colorless liquid | 0 | 100 | Miscible |

| Orthosilicic Acid | Si(OH)₄ | 96.12 | Exists in dilute aqueous solution | Decomposes | Decomposes | Sparingly soluble, polymerizes |

| Hydroiodic Acid | HI | 127.91 | Colorless gas (aqueous solution is colorless to brown) | -51 (gas) | -35 (gas) | Highly soluble |

Reaction Mechanism

The hydrolysis of silicon tetraiodide, like other silicon tetrahalides, proceeds via a nucleophilic substitution mechanism (Sɴ2-type) at the silicon center. The silicon atom in SiI₄ is electrophilic and possesses vacant 3d orbitals, which are available to accept electron pairs from nucleophiles like water.

The reaction can be broken down into a series of stepwise substitutions:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the central silicon atom. This leads to the formation of a five-coordinate intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule, often to another water molecule acting as a base.

-

Leaving Group Departure: An iodide ion (I⁻) is eliminated, and a Si-OH bond is formed.

-

Repetition: This process repeats until all four iodide atoms have been substituted by hydroxyl groups.

Kinetics and Thermodynamics

Thermodynamically, the hydrolysis of silicon tetrahalides is exothermic. The exothermicity of the reaction is expected to increase down the group, making the hydrolysis of SiI₄ the most exothermic in the series. This is due to the relatively weak Si-I bond compared to the strong Si-O bond that is formed.

Experimental Protocols

Due to the highly reactive and moisture-sensitive nature of silicon tetraiodide, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

Materials:

-

Silicon tetraiodide (SiI₄), high purity

-

Anhydrous solvent (e.g., diethyl ether, hexane) for transfer, if necessary

-

Deionized, degassed water

-

Inert atmosphere glovebox or Schlenk line

-

Glassware (Schlenk flask, dropping funnel, etc.), oven-dried and cooled under vacuum

General Procedure for Controlled Hydrolysis:

-

Under an inert atmosphere, a known quantity of silicon tetraiodide is placed in a Schlenk flask.

-

If desired, the SiI₄ can be dissolved or suspended in a minimal amount of a dry, non-reactive organic solvent.

-

The flask is cooled in an ice bath to moderate the exothermic reaction.

-

Deionized, degassed water is added dropwise to the stirred SiI₄ solution/suspension via a dropping funnel. The rate of addition should be carefully controlled to manage the heat generated.

-

Upon complete addition of water, the reaction mixture is allowed to slowly warm to room temperature while stirring.

-

The resulting mixture will contain orthosilicic acid and hydroiodic acid. Further processing, such as neutralization or solvent removal, will depend on the desired final product.

Condensation of Orthosilicic Acid

The primary product of the hydrolysis, orthosilicic acid, is generally not stable in solution at significant concentrations and will undergo condensation reactions to form polysilicic acids and ultimately silica (SiO₂) in the form of a gel or precipitate. This process involves the elimination of water molecules between two silanol (B1196071) groups (Si-OH) to form siloxane bridges (Si-O-Si).

Applications in Research and Development

The hydrolysis of silicon tetraiodide, while challenging to control, offers potential applications in:

-

High-Purity Silica Synthesis: The use of high-purity SiI₄ can lead to the formation of exceptionally pure silica, which is critical for applications in electronics, optics, and catalysis.

-

Sol-Gel Processes: As a precursor in sol-gel synthesis, SiI₄ could enable the formation of unique silica-based materials. The in-situ generation of HI may also influence the gelation process and the final properties of the material.

-

Surface Modification: The reaction can be used to deposit thin films of silica onto various substrates.

Safety Considerations

Silicon tetraiodide is corrosive and toxic. It reacts violently with water, releasing heat and forming corrosive hydroiodic acid. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood or an inert atmosphere glovebox.

Conclusion

The reaction of silicon tetraiodide with water is a rapid and complete hydrolysis that yields orthosilicic acid and hydroiodic acid. While quantitative kinetic data is limited, the reaction mechanism is understood to be a stepwise nucleophilic substitution. The high reactivity of SiI₄ necessitates careful handling under inert conditions. The primary product, orthosilicic acid, is a key intermediate in the formation of silica and silica-based materials, making the controlled hydrolysis of silicon tetraiodide a topic of interest for advanced materials synthesis. Further research into the precise kinetics and thermodynamics of this reaction would be beneficial for optimizing its application in various fields.

References

Silicon Tetraiodide: A Comprehensive Technical Guide to Exposure Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silicon tetraiodide (SiI₄) is a highly reactive, moisture-sensitive solid with significant applications in organic synthesis and the manufacturing of high-purity silicon. Its utility, however, is matched by considerable health hazards primarily stemming from its violent reaction with water, which produces corrosive hydrogen iodide (HI) and silicic acid. This technical guide provides an in-depth analysis of the hazards associated with silicon tetraiodide exposure. It consolidates available toxicological information, outlines detailed experimental protocols for hazard assessment based on international guidelines, and presents visual diagrams to elucidate key concepts. Due to a lack of specific quantitative toxicity data for silicon tetraiodide, this guide also evaluates the hazards of its principal hydrolysis product, hydrogen iodide, to provide a comprehensive risk assessment.

Chemical and Physical Properties

Silicon tetraiodide is a white crystalline solid at room temperature.[1] It is characterized by its high reactivity, particularly with water and other protic solvents.[1][2][3]

| Property | Value | Reference |

| Chemical Formula | SiI₄ | [3][4] |

| Molar Mass | 535.703 g/mol | [4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 120.5 °C | [5] |

| Boiling Point | 287.4 °C | [5] |

| Solubility | Reacts violently with water; soluble in some organic solvents. | [5] |

Known Hazards and GHS Classification

Silicon tetraiodide is classified as a hazardous substance due to its corrosive and toxic properties.[4] The primary hazard is its rapid and violent reaction with water, including moisture in the air and tissues, to form hydroiodic acid (HI), which is a strong, corrosive acid.[1][2]

GHS Hazard Statements:

-

H301: Toxic if swallowed [4]

-

H311: Toxic in contact with skin [4]

-

H314: Causes severe skin burns and eye damage [4]

-

H317: May cause an allergic skin reaction [4]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [4]

The primary mechanism of toxicity is the corrosive action of hydroiodic acid on skin, eyes, and the respiratory tract.[1] Inhalation can lead to chemical pneumonitis, an inflammation of the lungs.[1]

Quantitative Toxicity Data

Toxicity of Hydrolysis Products

The immediate and most significant hazard from silicon tetraiodide exposure is the formation of hydrogen iodide (HI) upon contact with moisture.

| Substance | Parameter | Value | Species | Reference |

| Hydrogen Iodide (gas) | LC50 (inhalation) | 1430 ppm / 4h | Rat | |

| Hydrogen Iodide (gas) | IDLH | 35 ppm | Human (extrapolated) | [6] |

Note: The IDLH (Immediately Dangerous to Life or Health) value is based on the lethality of the closely related hydrogen bromide (HBr), as HI is expected to have similar or greater toxicity.[6]

Experimental Protocols for Hazard Assessment

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for evaluating the hazards of chemical substances. The following sections detail the methodologies for assessing the key hazards of silicon tetraiodide.

Skin Corrosion/Irritation

OECD Test Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method [7][8][9][10][11]

This in vitro method is a validated alternative to animal testing for assessing skin corrosivity.

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive substances penetrate the stratum corneum and are cytotoxic to the underlying cell layers. Cell viability is measured relative to a negative control.[7][9]

-

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissue models are equilibrated in a chemically defined medium.

-

Test Substance Application: A precise amount of silicon tetraiodide (as a fine powder) is applied uniformly to the surface of the tissue culture. Due to its reactivity with water, the application must be performed in a controlled, low-humidity environment.

-

Exposure: The tissues are exposed to the test substance for specific time points (e.g., 3 minutes, 1 hour, and 4 hours).[8]

-

Viability Assessment: After exposure, the tissues are rinsed to remove the test substance. Cell viability is then determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity.

-

Data Analysis: The cell viability of the treated tissues is compared to that of negative controls. A substance is classified as corrosive if the cell viability falls below a certain threshold at a specific time point.

-

Serious Eye Damage/Eye Irritation

OECD Test Guideline 405: Acute Eye Irritation/Corrosion [3][12][13][14][15]

Due to the known corrosive nature of silicon tetraiodide from its reaction with water, in vivo testing should be avoided if possible. A weight-of-evidence approach, including results from in vitro skin corrosion tests, should be used first.[3] If testing is deemed essential, the following protocol is followed with strict adherence to animal welfare guidelines.

-

Principle: The test substance is applied in a single dose to the eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[12]

-

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes are examined to ensure no pre-existing irritation.

-

Test Substance Application: A single dose of silicon tetraiodide (e.g., 0.1 mL of a solution in a non-aqueous, non-irritating solvent, or a specific weight of the solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

-

Data Analysis: The scores for each observation point are used to classify the substance's eye irritation potential. Substances causing irreversible eye damage are classified as causing serious eye damage.

-

Acute Inhalation Toxicity

OECD Test Guideline 403: Acute Inhalation Toxicity [16][17][18][19]

Given that silicon tetraiodide reacts with moisture to produce highly toxic hydrogen iodide gas, this test is critical for understanding the risks of airborne exposure.

-

Principle: Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol for a defined period (usually 4 hours). The concentration that is lethal to 50% of the test animals (LC50) is determined.[17][19]

-

Methodology:

-

Animal Selection and Preparation: Healthy, young adult rats of a single sex (usually females) are used.

-

Exposure System: A dynamic inhalation exposure chamber is used to maintain a constant and uniform concentration of the test substance in the air. Due to the reactivity of silicon tetraiodide, a dry air supply is essential.

-

Exposure: Animals are exposed to various concentrations of silicon tetraiodide aerosol for a 4-hour period.

-

Observation: Following exposure, the animals are observed for at least 14 days for signs of toxicity and mortality.[16][19] Body weight is recorded weekly.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LC50 value and its confidence intervals are calculated using appropriate statistical methods.

-

Signaling Pathways and Logical Relationships

Due to the rapid and direct corrosive action of silicon tetraiodide's hydrolysis products, specific biological signaling pathways are less relevant than the immediate chemical-induced cellular destruction. The primary mechanism of toxicity is direct cell death (necrosis) caused by the strong acidic and dehydrating properties of hydroiodic acid.

Logical Relationship of Hazard Progression

The following diagram illustrates the logical progression of events following silicon tetraiodide exposure.

Caption: Logical flow of silicon tetraiodide's hazard mechanism.

Experimental Workflow for In Vitro Skin Corrosion Testing

The following diagram outlines the key steps in the OECD 431 in vitro skin corrosion test.

Caption: Workflow for OECD 431 in vitro skin corrosion test.

Handling, Storage, and Emergency Procedures

-

Handling: Use in a well-ventilated area, preferably in a fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[20] Avoid breathing dust.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances.[20] Keep containers tightly closed.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Conclusion

Silicon tetraiodide presents significant health hazards, primarily due to its high reactivity with water to form corrosive hydroiodic acid. The primary risks are severe burns to the skin and eyes and damage to the respiratory tract upon inhalation. While specific quantitative toxicity data for silicon tetraiodide is lacking, the known corrosive nature of the compound and the high toxicity of its hydrolysis products necessitate stringent safety precautions. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for the systematic evaluation of these hazards. Researchers, scientists, and drug development professionals must handle this compound with extreme care, utilizing appropriate engineering controls and personal protective equipment to mitigate the risk of exposure.

References

- 1. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 2. Evaluation of silica nanoparticle toxicity after topical exposure for 90 days - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Silicon tetraiodide | I4Si | CID 83498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Silicon tetraiodide - Wikipedia [en.wikipedia.org]

- 6. cdc.gov [cdc.gov]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. senzagen.com [senzagen.com]

- 10. scantox.com [scantox.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 17. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 18. eurolab.net [eurolab.net]

- 19. oecd.org [oecd.org]

- 20. Silicon tetraiodide | Silicon(IV) iodide | SiI4 – Ereztech [ereztech.com]

Methodological & Application

Application Notes and Protocols: Silicon Tetraiodide as a Precursor for Silicon Amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon amides, particularly tetrakis(dialkylamino)silanes, are valuable intermediates in organic synthesis and materials science. Their utility stems from the reactive Si-N bond, which can participate in a variety of chemical transformations. The synthesis of these compounds often involves the aminolysis of silicon halides. While silicon tetrachloride (SiCl₄) is a common precursor, its reactivity can sometimes lead to incomplete substitution, especially with sterically hindered amines. In contrast, silicon tetraiodide (SiI₄) serves as a highly effective precursor for the exhaustive amination of silicon, yielding fully substituted, halide-free tetrakis(dialkylamino)silanes.[1][2] The weaker Si-I bond, compared to the Si-Cl bond, facilitates the reaction, driving it to completion. This document provides detailed application notes and experimental protocols for the synthesis of silicon amides using silicon tetraiodide.

Advantages of Silicon Tetraiodide

The use of heavier silicon halides, such as silicon tetraiodide, offers distinct advantages in the synthesis of tetrakis(dialkylamino)silanes.[1][2] While reactions with silicon tetrabromide (SiBr₄) may result in incomplete amination with amines bulkier than dimethylamine, leading to the formation of BrSi(NR₂)₃, silicon tetraiodide consistently yields the fully substituted, homoleptic Si(NR₂)₄.[1][2] This makes SiI₄ the precursor of choice for accessing sterically demanding or electronically varied silicon amides.

Reaction Pathway and Mechanism

The synthesis of tetrakis(dialkylamino)silanes from silicon tetraiodide can be achieved through two primary pathways: direct aminolysis with a dialkylamine or reaction with a pre-formed lithium dialkylamide.

1. Direct Aminolysis:

This method involves the direct reaction of silicon tetraiodide with an excess of a dialkylamine. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic silicon center, displacing an iodide ion. An excess of the amine is required to neutralize the hydrogen iodide (HI) generated during the reaction, forming a dialkylammonium iodide salt.

General Reaction Scheme: SiI₄ + 8 R₂NH → Si(NR₂)₄ + 4 [R₂NH₂]⁺I⁻

2. Reaction with Lithium Dialkylamide:

This pathway involves the reaction of silicon tetraiodide with a stoichiometric amount of a lithium dialkylamide (LiNR₂). This method is often preferred as it avoids the formation of large quantities of ammonium (B1175870) salt byproduct and can be more efficient for less reactive amines. The lithium dialkylamide is typically prepared in situ by reacting the corresponding dialkylamine with an organolithium reagent such as n-butyllithium.

General Reaction Scheme: SiI₄ + 4 LiNR₂ → Si(NR₂)₄ + 4 LiI

The following diagram illustrates the general workflow for the synthesis of tetrakis(dialkylamino)silanes from silicon tetraiodide.

Caption: General workflow for the synthesis of tetrakis(dialkylamino)silanes.

Experimental Protocols

Protocol 1: Synthesis of Tetrakis(diethylamino)silane (B98692) (Si(NEt₂)₄) from Silicon Tetraiodide and Lithium Diethylamide

This protocol is adapted from the general procedures for the synthesis of tetrakis(dialkylamino)silanes from heavier silicon halides.[1][2]

Materials:

-

Silicon Tetraiodide (SiI₄)

-

Diethylamine (B46881) (Et₂NH), freshly distilled from CaH₂

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous hexanes

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Lithium Diethylamide:

-

In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve diethylamine (4.0 equivalents) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add n-butyllithium (4.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of lithium diethylamide (LiNEt₂).

-

-

Reaction with Silicon Tetraiodide:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve silicon tetraiodide (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the SiI₄ solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared lithium diethylamide solution to the stirred SiI₄ solution via cannula transfer.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Remove the precipitated lithium iodide (LiI) by filtration under an inert atmosphere using a cannula filter or a Schlenk filter funnel.

-

Wash the precipitate with anhydrous hexanes to recover any entrained product.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure tetrakis(diethylamino)silane as a colorless liquid.

-

The following diagram illustrates the key steps in this experimental protocol.

Caption: Experimental workflow for Si(NEt₂)₄ synthesis.

Data Presentation

The following table summarizes representative data for tetrakis(dialkylamino)silanes synthesized from silicon tetraiodide.

| Compound Name | Formula | Amine Precursor | Synthesis Method | Yield (%) | Boiling Point (°C/Torr) | ¹H NMR (δ, ppm) |

| Tetrakis(dimethylamino)silane | Si(NMe₂)₄ | Dimethylamine | From SiI₄ and LiNMe₂ | > 80 | 196/760 | 2.45 (s, 24H) |

| Tetrakis(diethylamino)silane | Si(NEt₂)₄ | Diethylamine | From SiI₄ and LiNEt₂ | > 80 | 110/0.1 | 1.05 (t, 24H), 2.85 (q, 16H) |

| Tetrakis(methylethylamino)silane | Si(NMeEt)₄ | Methylethylamine | From SiI₄ and LiNMeEt | > 80 | 85/0.1 | 0.98 (t, 12H), 2.40 (s, 12H), 2.75 (q, 8H) |